An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-1-nitropropane
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-nitropropane is a halogenated nitroalkane of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a strongly electron-withdrawing nitro group on the same carbon, renders it a versatile building block for the introduction of the 1-nitropropyl moiety and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-bromo-1-nitropropane, detailed experimental protocols for its synthesis and characterization, and essential safety and handling information. It is important to note that while extensive data exists for related compounds, specific experimental values for 1-bromo-1-nitropropane are not widely available in the literature. Therefore, this guide also serves as a framework for researchers to generate and validate these properties.
Chemical Identity and Molecular Structure
1-Bromo-1-nitropropane is identified by the following key descriptors:
-
IUPAC Name : 1-bromo-1-nitropropane[1]
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Molecular Formula : C₃H₆BrNO₂[1]
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CAS Number : 5447-96-1[1]
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Molecular Weight : 167.99 g/mol [1]
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Canonical SMILES : CCC(Br)N(=O)=O
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InChI : InChI=1S/C3H6BrNO2/c1-2-3(4)5(6)7/h3H,2H2,1H3[1]
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InChIKey : CGLRMJMKUHEFQB-UHFFFAOYSA-N[1]
The molecule features a chiral center at the carbon atom bonded to both the bromine and the nitro group.
Physicochemical Properties: A Data-Driven and Predictive Analysis
Direct experimental data for many of the physicochemical properties of 1-bromo-1-nitropropane are scarce. The following table summarizes available computed data and provides estimated values based on trends observed in homologous series and related compounds, such as 1-nitropropane and other α-bromo-nitroalkanes.
| Property | Value (Experimental) | Value (Computed/Estimated) | Source(s) |
| Molecular Weight | - | 167.99 g/mol | [1] |
| Melting Point | Not Available | Likely a low-melting solid or liquid at room temperature. | - |
| Boiling Point | Not Available | Estimated to be in the range of 160-180 °C at atmospheric pressure. | Based on related compounds |
| Density | Not Available | Estimated to be around 1.5 - 1.6 g/cm³ at 20 °C. | Based on related compounds |
| Solubility | Not Available | Expected to be sparingly soluble in water and soluble in common organic solvents like dichloromethane, chloroform, and diethyl ether. | General principles of solubility |
| Vapor Pressure | Not Available | Expected to be low at room temperature. | - |
| XLogP3 | - | 1.8 | [1] |
Synthesis of 1-Bromo-1-nitropropane: A Proposed Protocol
The synthesis of α-bromo-nitroalkanes can be achieved through the bromination of the corresponding nitroalkane. The following protocol is a generalized yet detailed procedure for the synthesis of 1-bromo-1-nitropropane from 1-nitropropane.
Reaction Principle
The synthesis involves the deprotonation of 1-nitropropane with a base to form a nitronate anion, which is then brominated using a suitable brominating agent.
Experimental Protocol
Materials:
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1-Nitropropane
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Bromine (Br₂)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice-water bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Nitronate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-nitropropane (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of sodium hydroxide (1.05 eq) in water dropwise via a dropping funnel, maintaining the temperature at 0 °C. Stir the mixture vigorously for 30-60 minutes at this temperature.
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Bromination: While maintaining the temperature at 0 °C, add a solution of bromine (1.0 eq) in dichloromethane dropwise to the reaction mixture. The characteristic red-brown color of bromine should disappear upon addition.
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Quenching: After the addition is complete, continue stirring at 0 °C for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the color of any excess bromine is discharged.
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Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-1-nitropropane.
Caption: Synthetic workflow for 1-bromo-1-nitropropane.
Chemical Reactivity and Stability
gem-Bromonitroalkanes are known to be reactive compounds. The presence of both a good leaving group (bromide) and a strong electron-withdrawing group (nitro) on the same carbon atom makes them susceptible to nucleophilic attack. They can participate in a variety of chemical transformations, including:
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Nucleophilic Substitution: The bromide can be displaced by various nucleophiles.
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Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form an α-nitroalkyl radical, which can participate in various radical-mediated transformations.[2][3]
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Elimination Reactions: Under basic conditions, elimination of HBr can occur to form a nitroalkene.
Stability:
1-Bromo-1-nitropropane is expected to be sensitive to heat and light. The potassium salt of 1-bromo-1-nitropropane has been reported to be unstable, suggesting that the compound and its derivatives should be handled with care. It is advisable to store 1-bromo-1-nitropropane in a cool, dark place and to avoid exposure to strong bases and high temperatures.
Spectroscopic Characterization: Predicted and Expected Features
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-bromo-1-nitropropane is expected to show three distinct signals:
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A triplet corresponding to the methyl protons (-CH₃).
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A multiplet (likely a sextet or a more complex pattern) for the methylene protons (-CH₂-).
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A triplet for the methine proton (-CH(Br)NO₂), which will be shifted downfield due to the deshielding effects of the adjacent bromine and nitro groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms in the molecule. The carbon atom bearing the bromine and nitro groups will be significantly downfield due to the strong electron-withdrawing effects of these substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-1-nitropropane should exhibit characteristic absorption bands for:
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C-H stretching of the alkyl groups.
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Asymmetric and symmetric N-O stretching of the nitro group, which are typically strong bands.
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C-Br stretching , which usually appears in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom, the nitro group, and cleavage of the carbon-carbon bonds.
Caption: Spectroscopic techniques for characterizing 1-bromo-1-nitropropane.
Experimental Protocols for Physicochemical and Spectroscopic Characterization
The following are generalized protocols that can be adapted for the experimental determination of the physicochemical and spectroscopic properties of 1-bromo-1-nitropropane.
Melting and Boiling Point Determination
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Melting Point: A small, dry sample of the purified compound can be packed into a capillary tube and its melting range determined using a standard melting point apparatus.
-
Boiling Point: The boiling point can be determined by simple distillation at atmospheric pressure or, for smaller quantities, using a micro-boiling point apparatus.
Density Measurement
The density can be determined by accurately measuring the mass of a known volume of the liquid using a pycnometer at a controlled temperature.
Solubility Assessment
Qualitative solubility can be determined by adding a small amount of 1-bromo-1-nitropropane to various solvents (e.g., water, ethanol, dichloromethane, acetone) and observing for dissolution. For quantitative solubility, a saturated solution can be prepared, and the concentration of the dissolved solute determined by a suitable analytical technique (e.g., GC, HPLC).
Spectroscopic Analysis
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NMR Spectroscopy: A sample of the purified compound should be dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS) and analyzed using a ¹H and ¹³C NMR spectrometer.
-
IR Spectroscopy: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FTIR spectrometer.
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GC-MS Analysis: A dilute solution of the sample in a volatile organic solvent can be injected into a gas chromatograph coupled to a mass spectrometer to obtain both the retention time and the mass spectrum.[4]
Safety, Handling, and Toxicology
Due to the lack of specific toxicological data for 1-bromo-1-nitropropane, it is crucial to handle this compound with extreme caution, assuming it to be hazardous. Information from related compounds suggests the following potential hazards:
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Toxicity: Likely to be toxic if ingested, inhaled, or absorbed through the skin. Nitroalkanes and brominated organic compounds can have adverse effects on the liver, kidneys, and central nervous system.[5][6][7][8]
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Irritation: May cause irritation to the skin, eyes, and respiratory tract.
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Reactivity: As a reactive compound, it may be incompatible with strong bases, oxidizing agents, and reducing agents.
Recommended Safety Precautions:
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Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. Use appropriate tools to handle the material and avoid creating aerosols.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-1-nitropropane is a potentially valuable reagent in organic synthesis. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and expected reactivity and spectroscopic features. The provided experimental protocols offer a roadmap for researchers to determine the missing experimental data, thereby contributing to a more complete understanding of this compound. Given the potential hazards associated with this class of compounds, strict adherence to safety protocols is paramount when handling and using 1-bromo-1-nitropropane.
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